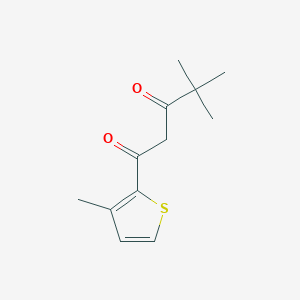

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione

Description

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

4,4-dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione |

InChI |

InChI=1S/C12H16O2S/c1-8-5-6-15-11(8)9(13)7-10(14)12(2,3)4/h5-6H,7H2,1-4H3 |

InChI Key |

JLYBULOJEYNTTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . In industry, it is used in the production of various materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione can be compared with other similar compounds, such as thiazoles and triazoles, which also belong to the class of heterocyclic compounds. Thiazoles, for example, have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . The uniqueness of 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione lies in its specific substitution pattern and the resulting biological and chemical properties.

Biological Activity

4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione, also known by its CAS number 1341964-65-5, is a compound that has garnered interest in various fields of biological research. Its unique chemical structure, which includes a thiophene ring and diketone functional groups, suggests potential biological activities that merit investigation.

- Molecular Formula : C₁₁H₁₄O₂S

- Molecular Weight : 210.29 g/mol

- Structure : The compound features a pentane backbone with two methyl groups and a thiophene moiety contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione has revealed several potential applications:

1. Antioxidant Activity

Studies have indicated that compounds containing thiophene rings often exhibit antioxidant properties. The antioxidant activity can be attributed to the ability of the diketone functional group to donate electrons and neutralize free radicals. This property is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

The presence of both the diketone and thiophene structures may enhance antimicrobial activity. Preliminary assays suggest that derivatives of this compound could inhibit the growth of various bacterial strains, although specific data on this compound is limited.

3. Enzyme Inhibition

The compound shows promise as an enzyme inhibitor. For instance, similar diketones have been reported to inhibit protein tyrosine phosphatase (PTP) enzymes, which are involved in various signaling pathways related to diabetes and cancer . The implications for metabolic diseases are significant, warranting further exploration.

Case Studies

Several studies have focused on related compounds with similar structures, providing insights into the potential biological activities of 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione:

Detailed Research Findings

Research findings indicate that compounds similar to 4,4-Dimethyl-1-(3-methylthiophen-2-yl)pentane-1,3-dione can exhibit diverse biological activities:

Antioxidant Mechanism

The antioxidant mechanism involves:

- Scavenging free radicals.

- Chelating metal ions that catalyze oxidative reactions.

Antimicrobial Testing

In vitro assays have shown that derivatives with similar structural motifs can inhibit:

- Gram-positive bacteria (e.g., Staphylococcus aureus).

- Gram-negative bacteria (e.g., Escherichia coli).

Enzyme Interaction Studies

Molecular docking studies suggest that the compound may interact with key enzymes involved in metabolic pathways:

- Binding affinities indicate potential as a lead compound for further drug development targeting PTPs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.